![molecular formula C11H10N2O2S B13501374 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methylphenylamine with thioamide and α-haloketone under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The carboxylic acid group is introduced through subsequent oxidation steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The thiazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
科学的研究の応用
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar chemical properties.
2-[(4-Chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid: A compound with a similar structure but different substituents, leading to different chemical and biological properties.
2-[(4-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid: Another analog with a methoxy group instead of a methyl group.
Uniqueness
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its methyl group and carboxylic acid functionality make it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
2-(4-methylanilino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)13-11-12-6-9(16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChIキー |
XNSCKRHQPCCELP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
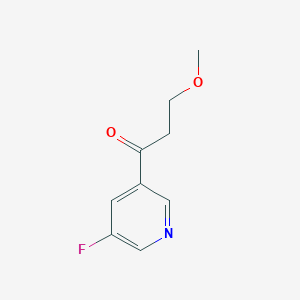
![tert-butyl N-[4-(2-hydroxypropan-2-yl)cyclohexyl]carbamate](/img/structure/B13501315.png)

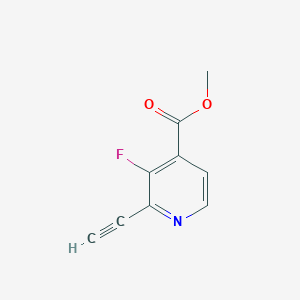
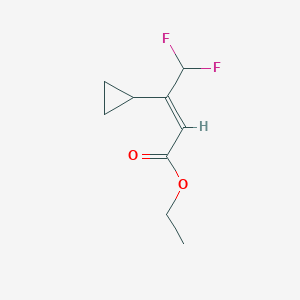
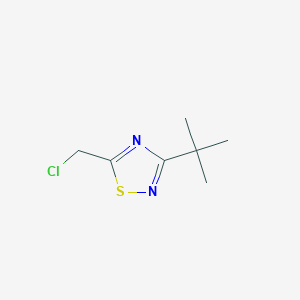
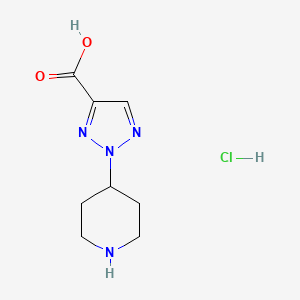
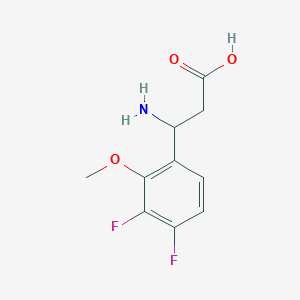
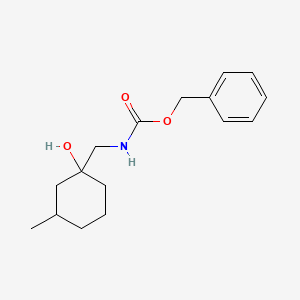
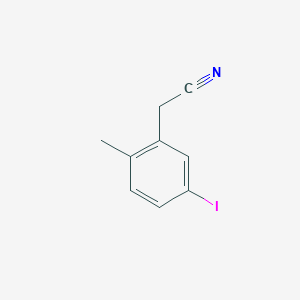
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)
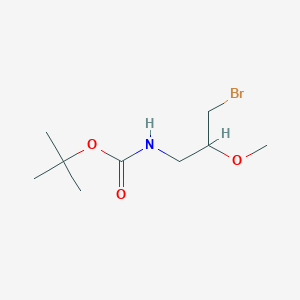
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
